molecular formula C12H21N3 B1471879 3,5-diethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole CAS No. 1555401-54-1

3,5-diethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Cat. No.: B1471879
CAS No.: 1555401-54-1
M. Wt: 207.32 g/mol
InChI Key: WRNRCFOZOTUMKQ-UHFFFAOYSA-N
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Description

3,5-diethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H21N3 and its molecular weight is 207.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications in Polymerization Processes

Research has demonstrated that pyrazolylamine ligands, including those related to the compound , have been used in the synthesis of nickel complexes that catalyze the oligomerization or polymerization of ethylene. These reactions yield various products depending on the co-catalyst and solvent used, indicating the versatility of these compounds in catalyzing polymer formation (Obuah et al., 2014).

Synthesis of Antitubercular and Antifungal Compounds

Compounds derived from the pyrazole moiety, similar to the target compound, have been synthesized and evaluated for their antitubercular and antifungal activities. Some derivatives exhibited significant biological activity, highlighting the potential of such compounds in developing new therapeutic agents (Syed et al., 2013).

Structural Analysis and Ligand Development

Pyrazole derivatives have also been used to prepare functionalized ligands for coordination chemistry. For example, a study focused on the structure of a β-amino dicarbonyl compound featuring pyrazole and pyrrolidine groups, demonstrating the compound's potential as a ligand in the development of complex molecular structures (Meskini et al., 2011).

Antiproliferative Agents against Cancer

Novel pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some compounds showed potent antiproliferative activities, suggesting their utility as potential therapeutic agents in treating leukemia and breast cancer (Ananda et al., 2017).

Activation of Small Molecules

Pyrazolylmethylpyridine palladium complexes have been synthesized and studied for their ability to activate small molecules. These complexes show promise in applications such as oligomerization of ethylene, demonstrating the functional versatility of pyrazole-based compounds in catalysis (Ojwach et al., 2009).

Properties

IUPAC Name

3,5-diethyl-1-(pyrrolidin-2-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-3-10-8-12(4-2)15(14-10)9-11-6-5-7-13-11/h8,11,13H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNRCFOZOTUMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC2CCCN2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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